molecular formula C14H12N2O4 B11955074 4-Nitrobenzyl carbanilate CAS No. 74109-32-3

4-Nitrobenzyl carbanilate

Cat. No.: B11955074
CAS No.: 74109-32-3
M. Wt: 272.26 g/mol
InChI Key: GBPNLOVPSNSXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzyl carbanilate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of carbanilic acid and features a nitro group attached to the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl carbanilate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl carbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl carbanilate primarily involves the reduction of the nitro group to an amine group. This reduction can be catalyzed by enzymes such as nitroreductases, which are present in certain biological systems. The resulting amine group can then participate in further chemical reactions, leading to the release of active compounds. This mechanism is particularly useful in the design of prodrugs and enzyme-triggered drug delivery systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a nitro group and a carbanilate moiety. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of other compounds.

Properties

CAS No.

74109-32-3

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-phenylcarbamate

InChI

InChI=1S/C14H12N2O4/c17-14(15-12-4-2-1-3-5-12)20-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

GBPNLOVPSNSXQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.